
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine
Übersicht
Beschreibung
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a useful research compound. Its molecular formula is C7H5Cl2FN2 and its molecular weight is 207.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Kinase Inhibition
2,4-Disubstituted-5-fluoropyrimidine, a core structure in various anticancer agents, has been used in synthesizing novel compounds potentially functioning as kinase inhibitors. This includes the synthesis of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are achieved through a series of regioselective substitutions and amide preparations. These compounds are part of a program aimed at discovering kinase inhibitors (Wada et al., 2012).
Synthesis and Recovery from Wastewater
The preparation of 2,4-dichloro-5-fluoropyrimidine involves reacting 5-fluorouracil with phosphorus oxychloride in the presence of N,N-dimethylaniline. This process also includes the recovery of DMA from wastewater, highlighting an environmentally responsible approach in chemical synthesis (Yongfeng et al., 2015).
Pyrimidine Reactions and Piperidinolysis
Research on pyrimidine reactions, including the synthesis of various fluoropyrimidine derivatives, has shown significant differences in reactivity compared to other halogenopyrimidines. This research provides valuable insights into the chemical properties and potential applications of these compounds in scientific research (Brown & Waring, 1974).
Synthesis in Antibacterial Agents
The synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which are closely related to 2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine, has been explored for potential use in antibacterial agents (Miyamoto et al., 1987).
Voriconazole Synthesis
In the synthesis of voriconazole, a broad-spectrum antifungal agent, a 5-fluoropyrimidine derivative is used. The study elaborates on the diastereoselective reaction processes and the synthesis routes for the pyrimidine partner, demonstrating the compound's significance in pharmaceutical development (Butters et al., 2001).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and eye protection, and ensuring good ventilation .
Wirkmechanismus
Target of Action
2,4-Dichloro-6-cyclopropyl-5-fluoropyrimidine is a synthetic compound that has been identified as a potential kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate these proteins, thus regulating their function.
Mode of Action
The compound interacts with its target kinases by binding to the ATP-binding site, which is the region of the kinase where ATP (the molecule that provides energy for phosphorylation) binds. By occupying this site, this compound prevents ATP from binding, thus inhibiting the kinase’s ability to phosphorylate other proteins .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell growth and division, apoptosis (programmed cell death), and cell signaling. The exact pathways affected would depend on the specific kinases that the compound targets .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific kinases it inhibits. Generally, kinase inhibitors can halt cell growth and division, induce apoptosis, and disrupt cell signaling pathways. This can lead to the death of cancer cells, for example, if the compound is used as a cancer therapeutic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the stomach can affect the compound’s absorption, and the presence of certain enzymes in the liver can influence its metabolism. Additionally, factors such as temperature and light exposure can affect the compound’s stability .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-cyclopropyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FN2/c8-6-4(10)5(3-1-2-3)11-7(9)12-6/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOTWAMPYCFXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC(=N2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240316 | |
| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-39-5 | |
| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2,4-dichloro-6-cyclopropyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


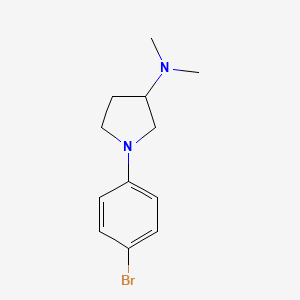
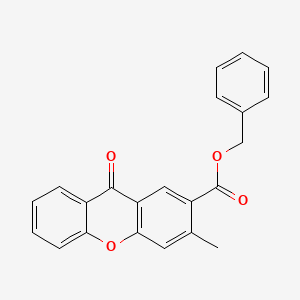

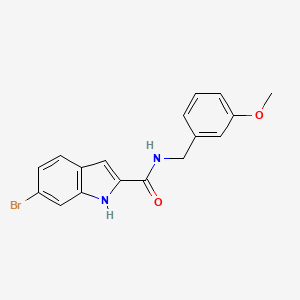
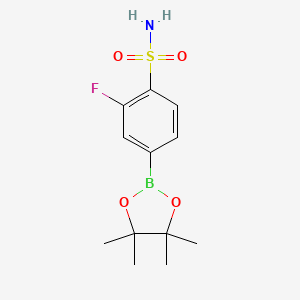


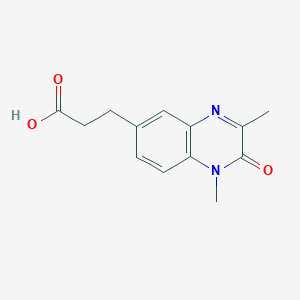
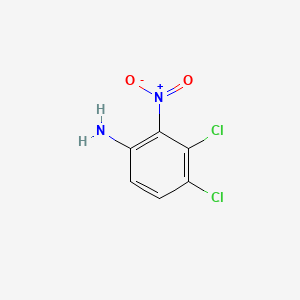

![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)
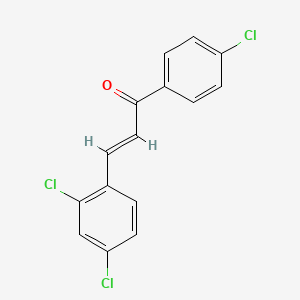
![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)

